molecular formula C11H17BrN4O2 B8755411 tert-Butyl 3-bromo-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7(6H)-carboxylate

tert-Butyl 3-bromo-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7(6H)-carboxylate

Cat. No.: B8755411
M. Wt: 317.18 g/mol
InChI Key: HGFYKMIOCPRKGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-Butyl 3-bromo-8,9-dihydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine-7(6H)-carboxylate is a useful research compound. Its molecular formula is C11H17BrN4O2 and its molecular weight is 317.18 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C11H17BrN4O2

Molecular Weight

317.18 g/mol

IUPAC Name

tert-butyl 3-bromo-5,6,8,9-tetrahydro-[1,2,4]triazolo[4,3-d][1,4]diazepine-7-carboxylate

InChI

InChI=1S/C11H17BrN4O2/c1-11(2,3)18-10(17)15-5-4-8-13-14-9(12)16(8)7-6-15/h4-7H2,1-3H3

InChI Key

HGFYKMIOCPRKGC-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2=NN=C(N2CC1)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a suspension of 4,5,7,8-tetrahydro-1,2,3a,6-tetraaza-azulene-6-carboxylic acid tert-butyl ester (200 mg, 0.839 mmol) in water was added 10N NaOH until a clear solution was formed. Br2 (0.432 mL, 8.39 mmol) was then added slowly while maintaining a pH of 12 by addition of conc. NaOH. The reaction was stirred at ambient temperature for 16 hours. The reaction mixture was then acidified to pH ˜4 with 6 M HCl. The organics were extracted three times with CH2Cl2. The combined organic layers were washed with brine, dried over Na2SO4, filtered and concentrated under reduced pressure to afford the title compound as a white solid (185 mg, 70% yield).
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0.432 mL
Type
reactant
Reaction Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
70%

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.